molecular formula C22H26N4O6 B2501885 N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005303-53-6

N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2501885
CAS No.: 1005303-53-6
M. Wt: 442.472
InChI Key: PDHHVPZSAFLUSC-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with acetamide and aryl substituents. Its molecular formula is C₂₂H₂₆N₄O₅, featuring:

  • A 2,5-dimethoxyphenyl group attached to the acetamide nitrogen.
  • A pyrido[2,3-d]pyrimidine-2,4-dione core substituted with ethoxy, ethyl, and methyl groups.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-6-13-11-23-20-18(19(13)32-7-2)21(28)26(22(29)25(20)3)12-17(27)24-15-10-14(30-4)8-9-16(15)31-5/h8-11H,6-7,12H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHHVPZSAFLUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a pyrido[2,3-d]pyrimidine core. Its molecular formula is C22H26N4O6C_{22}H_{26}N_4O_6 with a molecular weight of 442.5 g/mol. The structure is significant as it influences the compound's biological interactions.

PropertyValue
Molecular FormulaC22H26N4O6
Molecular Weight442.5 g/mol
CAS Number1005298-08-7

Mechanisms of Biological Activity

Recent studies have indicated that compounds with similar structures exhibit various biological activities, particularly in targeting specific enzymes and receptors involved in cancer progression and other diseases.

Anticancer Activity

Research has shown that derivatives of pyrido[2,3-d]pyrimidines can inhibit the growth of cancer cells by targeting specific pathways. For instance:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds in this class have been noted for their ability to inhibit DHFR, an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells .

Targeting Kinase Activity

Some studies suggest that these compounds may also interact with various kinases involved in cellular signaling pathways that regulate cell proliferation and survival:

  • Tyrosine Kinases : The compound shows potential in inhibiting tyrosine kinase activity, which is often upregulated in cancers .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several derivatives of pyrido[2,3-d]pyrimidines and evaluated their biological activity against different cancer cell lines. The findings indicated that modifications at specific positions on the pyrimidine ring enhanced anticancer activity .
  • In Vivo Studies : In vivo experiments demonstrated promising results where the compound exhibited significant tumor reduction in animal models when administered at optimized doses .
  • Molecular Modeling : Computational studies have provided insights into the binding affinities of these compounds with target proteins. Molecular docking simulations suggest strong interactions with DHFR and other kinases, supporting the observed biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below contrasts the target compound with key analogs from the literature:

Compound Name (Reference) Molecular Formula Key Substituents/Features Functional Groups Melting Point (°C) Synthesis Yield (%)
Target Compound C₂₂H₂₆N₄O₅ 2,5-Dimethoxyphenyl, ethoxy, ethyl, methyl Acetamide, pyrido-pyrimidine dione N/A N/A
Analog 1 () C₂₂H₂₆N₄O₄ 4-Ethylphenyl, ethoxy, ethyl, methyl Acetamide, pyrido-pyrimidine dione N/A N/A
Analog 2 () C₁₈H₁₉N₅SO₂ Phenylamino, thieno-pyrimidine, methyl Acetamide, thieno-pyrimidinone 143–145 73
Analog 3 () C₁₃H₁₁Cl₂N₃O₂S 2,3-Dichlorophenyl, thioether Thioacetamide, dihydropyrimidine 230 80
Key Observations:

Aryl Group Variations :

  • The target compound’s 2,5-dimethoxyphenyl group (electron-rich due to methoxy substituents) contrasts with Analog 1’s 4-ethylphenyl (hydrophobic) and Analog 3’s 2,3-dichlorophenyl (electron-withdrawing). These differences may influence solubility and receptor-binding interactions .

Core Heterocycle Differences: The target’s pyrido-pyrimidine dione core differs from Analog 2’s thieno-pyrimidinone, where sulfur replaces oxygen. This substitution likely increases lipophilicity and alters metabolic stability .

Functional Group Impact :

  • Analog 3’s thioether group (C-S bond) may enhance oxidative stability compared to the target’s oxygen-based acetamide .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent, insights from analogs suggest:

  • Analog 1 () : Pyrido-pyrimidine diones are associated with kinase inhibition and anticancer activity. The 4-ethylphenyl group may enhance membrane permeability .
  • Analog 3 () : Dichlorophenyl-thioacetamides show promise in antifungal applications, with chlorine atoms enhancing target affinity .

The target compound’s dimethoxyphenyl group could modulate selectivity for neurological or metabolic targets, as methoxy groups are common in CNS-active drugs (e.g., serotonin receptor modulators) .

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